molecular formula C9H12N2O B1519282 3-(2-Aminoethyl)benzamide CAS No. 1118786-88-1

3-(2-Aminoethyl)benzamide

Cat. No. B1519282
CAS RN: 1118786-88-1
M. Wt: 164.2 g/mol
InChI Key: VZPSNHWLRRNYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Aminoethyl)benzamide” is a chemical compound with the molecular formula C9H12N2O . It has a molecular weight of 164.21 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of benzamide derivatives, such as “3-(2-Aminoethyl)benzamide”, can be achieved through the direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The InChI code for “3-(2-Aminoethyl)benzamide” is 1S/C9H12N2O/c10-5-4-7-2-1-3-8 (6-7)9 (11)12/h1-3,6H,4-5,10H2, (H2,11,12) . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

Benzamide compounds, including “3-(2-Aminoethyl)benzamide”, can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained from these reactions are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Physical And Chemical Properties Analysis

“3-(2-Aminoethyl)benzamide” is a powder that is stored at room temperature . It has a molecular weight of 164.21 . Most amides, including “3-(2-Aminoethyl)benzamide”, are solids at room temperature and have high boiling points and melting points .

Safety And Hazards

The safety information for “3-(2-Aminoethyl)benzamide” includes several hazard statements, such as H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “3-(2-Aminoethyl)benzamide” are not mentioned in the search results, benzamides are a significant class of amide compounds that have been widely used in various industries . Therefore, it is likely that research and development efforts will continue to explore the potential applications of “3-(2-Aminoethyl)benzamide” and similar compounds.

properties

IUPAC Name

3-(2-aminoethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4-5,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPSNHWLRRNYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653870
Record name 3-(2-Aminoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)benzamide

CAS RN

1118786-88-1
Record name 3-(2-Aminoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-aminoethyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Aminoethyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-(2-Aminoethyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-(2-Aminoethyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-(2-Aminoethyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-(2-Aminoethyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-(2-Aminoethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.